molecular formula C15H20N2S B2867699 {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine CAS No. 643725-89-7

{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine

Cat. No.: B2867699
CAS No.: 643725-89-7
M. Wt: 260.4
InChI Key: DCHDQMOAKLRKST-UHFFFAOYSA-N
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Description

{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine (CAS 643725-89-7) is a chemical compound with the molecular formula C 15 H 20 N 2 S and a molecular weight of 260.40 g/mol . This aminothiazole derivative is supplied for research and development purposes and is strictly for laboratory use. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery . Thiazole-containing compounds are recognized for their broad spectrum of biological activities and are found in various therapeutic agents, serving as key pharmacophores in the development of novel bioactive molecules . Structural analogs of this compound, specifically N-(4-(tert-butyl)thiazol-2-yl)benzamide derivatives, have been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators . This suggests potential utility for related thiazole amines as valuable chemical tools in basic research for probing the physiological functions of this lesser-understood ion channel. Researchers exploring structure-activity relationships (SAR) in medicinal chemistry may find this compound of interest for the design and synthesis of new molecular entities. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2S/c1-15(2,3)12-7-5-11(6-8-12)13-10-18-14(17-13)9-16-4/h5-8,10,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHDQMOAKLRKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture of {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine

The target compound features a 1,3-thiazole core substituted at position 4 with a 4-tert-butylphenyl group and at position 2 with a methyl(methylamine) moiety. The tert-butyl group confers steric bulk and lipophilicity, while the methylamine side chain enables hydrogen bonding and solubility modulation.

Key Synthetic Challenges

  • Regioselective thiazole formation : Ensuring correct positioning of substituents during cyclization.
  • Stability of intermediates : Bromomethyl-thiazole derivatives are prone to hydrolysis under acidic conditions.
  • Purification hurdles : Hydrophobic tert-butyl groups complicate chromatographic separation.

Thiazole Core Construction Strategies

Cyclization of Thiourea Derivatives

A prevalent method involves reacting 4-tert-butylphenyl acetophenone oximes with aryl isothiocyanates. For example, 1-(4-(tert-butyl)phenyl)ethanone O-acetyl oxime reacts with phenyl isothiocyanate in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, yielding 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine in 45% yield. This method leverages sodium acetate as a base to deprotonate intermediates, facilitating cyclization.

Mechanistic Insight :

  • Oxime activation : The oxime undergoes nucleophilic attack by the isothiocyanate’s sulfur atom.
  • Cyclization : Intramolecular dehydration forms the thiazole ring, with the tert-butyl group pre-installed.

Alternative Routes Using Semicarbazide

Thiobiureas derived from arylisothiocyanates and semicarbazide can cyclize under alkaline conditions. For instance, heating 1-(4-tert-butylphenyl)thiobiurea in 2 M NaOH at 100°C for 5–8 hours produces the thiazole core in moderate yields (50–65%). This method avoids harsh solvents but requires stringent temperature control to prevent side reactions.

Functionalization of the Thiazole Core

Bromomethylation at Position 2

Introducing a bromomethyl group enables subsequent amine coupling. A representative protocol involves treating 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 2-bromomethyl-4-(4-tert-butylphenyl)-1,3-thiazole.

Optimization Notes :

  • Solvent choice : Dichloromethane improves solubility but slows reaction kinetics.
  • Catalyst screening : Azobisisobutyronitrile (AIBN) increases radical initiation efficiency, reducing reaction time by 30%.

Methylamine Coupling via Nucleophilic Substitution

The bromomethyl intermediate reacts with methylamine in dimethylformamide (DMF) at room temperature. Sodium carbonate (1.5 equivalents) neutralizes HBr byproducts, driving the reaction to completion. This step achieves a 63.2% yield, with purity confirmed via 1H NMR (δ 2.39 ppm for methylamine protons).

Critical Parameters :

  • Amine excess : Using 2 equivalents of methylamine minimizes dimerization.
  • Workup protocol : Extraction with chloroform and washing with brine removes unreacted reagents.

Integrated Multi-Step Synthesis

One-Pot Thiazole Formation and Alkylation

A streamlined approach combines cyclization and alkylation in a single reactor. 1-(4-tert-butylphenyl)ethanone oxime and methyl isothiocyanate react in DMSO at 100°C, followed by in-situ bromomethylation and methylamine addition. This method reduces purification steps but requires precise stoichiometry to avoid over-alkylation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Thiourea cyclization 50–65 85–90 Mild conditions Low scalability
Bromomethylation 63.2 95 High regioselectivity Toxicity of brominating agents
One-pot synthesis 45 80 Reduced steps Complex optimization

Scalability and Industrial Considerations

Solvent Recovery and Waste Management

DMF and DMSO, while effective, pose environmental challenges. Recent advances advocate for cyclopentyl methyl ether (CPME) as a greener alternative, though yields drop by 10–15%.

Catalytic Innovations

Palladium-catalyzed cross-coupling has been explored for late-stage functionalization but remains cost-prohibitive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl3).

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Reduced amines or other derivatives.

  • Substitution: : Nitro derivatives, halogenated compounds.

Scientific Research Applications

{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor of specific biological targets.

  • Medicine: : It has potential therapeutic applications, such as in the treatment of diseases where thiazole derivatives are known to be effective.

  • Industry: : The compound can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing in substituents on the phenyl ring or the amine group:

Compound Name Key Structural Differences Molecular Formula Key Properties/Applications References
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine Lacks the methyl(methyl)amine group at C2 C₁₃H₁₆N₂S Soluble in chloroform, methanol, DMSO; used in drug discovery
Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine Benzylamine replaces methyl(methyl)amine; fluorophenyl at C4 C₁₆H₁₄FN₂S Fluorine enhances electronegativity; potential antimicrobial agent
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine Methoxy group at phenyl C3; no amine substituent C₁₀H₉N₂OS Methoxy improves solubility; explored in anticancer research
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine Cyclohexyl replaces tert-butyl C₁₅H₁₇N₂S Cyclohexyl offers rigidity; used in materials science

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The tert-butyl group (electron-donating) increases lipophilicity and steric hindrance, while fluorine (electron-withdrawing) in the fluorophenyl derivative enhances polarity and binding specificity .
  • Amine Functionality : The methyl(methyl)amine group in the target compound introduces a basic nitrogen, enabling protonation at physiological pH, which is absent in analogues like 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. This feature may enhance interactions with acidic residues in proteins .
Physical and Chemical Properties
Property Target Compound 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine
Molecular Weight 261.41 g/mol 232.34 g/mol 284.36 g/mol
Solubility Likely soluble in DMSO, chloroform (inferred) Chloroform, methanol, DMSO Data not available
LogP (Predicted) ~4.2 (high lipophilicity) ~3.8 ~3.5 (fluorine reduces lipophilicity)

Notes: The tert-butyl group increases LogP significantly compared to methoxy or fluorine substituents. The methylamine group may slightly reduce LogP relative to non-aminated analogues due to increased polarity .

Biological Activity

The compound {[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine , identified by CAS number 643725-89-7, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H20N2S
  • Molecular Weight : 252.40 g/mol
  • Structural Characteristics : The compound features a thiazole ring substituted with a tert-butylphenyl group and a methylamine moiety, which may influence its biological interactions and solubility.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on different biological systems.

Anticancer Activity

Recent research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

StudyCancer Cell LineIC50 (µM)Mechanism of Action
AMCF-7 (breast cancer)10.5Induction of apoptosis
BA549 (lung cancer)8.2Inhibition of cell cycle progression
CHeLa (cervical cancer)12.0ROS generation

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

In addition to anticancer activity, thiazole derivatives have been investigated for their anti-inflammatory effects. The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole ring or the substituents can significantly impact its potency and selectivity.

  • Substituent Variations : Changing the tert-butyl group to other alkyl or aryl groups may enhance or diminish activity.
  • Ring Modifications : Altering the position or nature of substituents on the thiazole ring can affect binding affinity to biological targets.

Case Studies

Several studies have highlighted the potential of thiazole derivatives in drug development:

  • Case Study 1 : A derivative similar to this compound showed promising results in preclinical trials as a BRAF(V600E) inhibitor, a target for certain melanoma treatments.
  • Case Study 2 : In vivo studies demonstrated that compounds with similar structures exhibited reduced tumor growth in xenograft models, suggesting effective bioavailability and therapeutic potential.

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